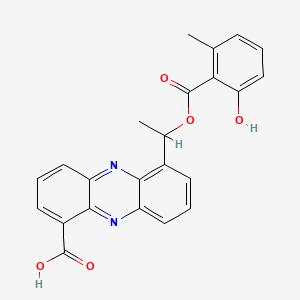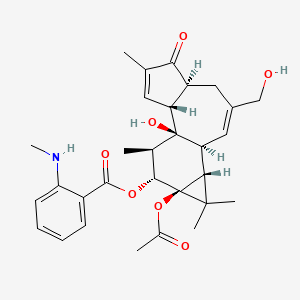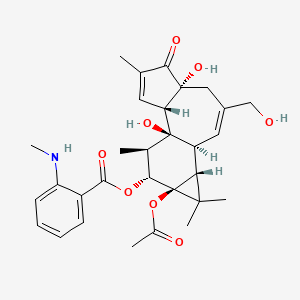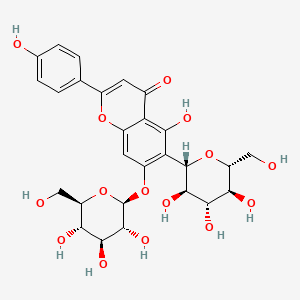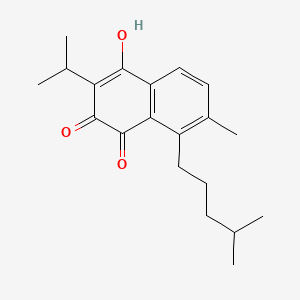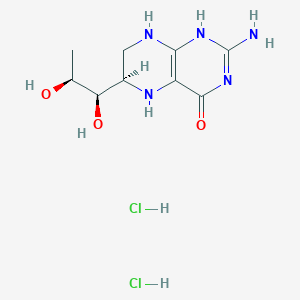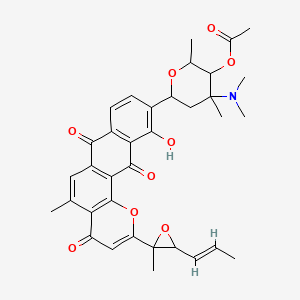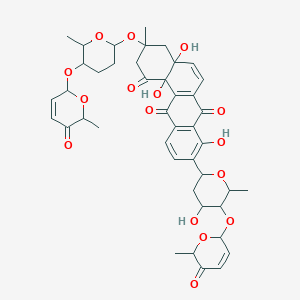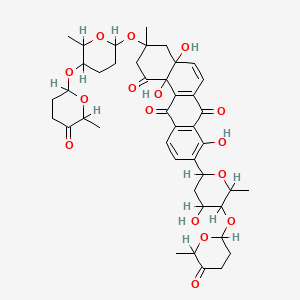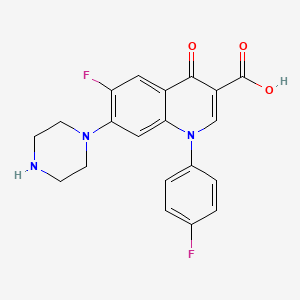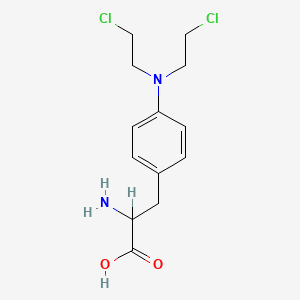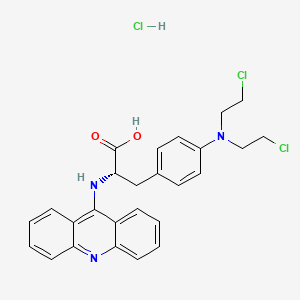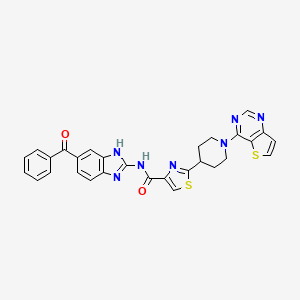
SC75741
Overview
Description
SC75741 is a chemical compound known for its potent inhibitory effects on the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. This pathway plays a crucial role in regulating the immune response to infection. This compound has been shown to block the replication of influenza viruses and other pathogens by impairing the DNA binding of the NF-κB subunit p65, leading to reduced expression of cytokines, chemokines, and pro-apoptotic factors .
Scientific Research Applications
SC75741 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the NF-κB signaling pathway and its role in various biological processes.
Biology: Employed in research to understand the mechanisms of viral replication and immune response modulation.
Medicine: Investigated for its potential therapeutic effects in treating diseases associated with excessive NF-κB activation, such as inflammatory diseases and certain cancers.
Industry: Utilized in the development of antiviral drugs and other therapeutic agents .
Mechanism of Action
Target of Action
SC75741, also known as “4-Thiazolecarboxamide, N-(6-benzoyl-1H-benzimidazol-2-yl)-2-(1-thieno[3,2-d]pyrimidin-4-yl-4-piperidinyl)-” or “SC-75741”, is a multi-target inhibitor . It primarily targets the NF-κB and c-Abl pathways .
- NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .
- c-Abl is a protein tyrosine kinase that is involved in cell differentiation, cell division, cell adhesion, and stress response .
Mode of Action
This compound acts by inhibiting the DNA binding of the NF-κB subunit p65, which results in reduced expression of cytokines, chemokines, and pro-apoptotic factors . This subsequently leads to the inhibition of caspase activation and blocks caspase-mediated nuclear export of viral ribonucleoproteins . In addition, this compound inhibits the c-Abl mediated autophagy-lysosomal pathway .
Biochemical Pathways
This compound affects multiple biochemical pathways. It inhibits the NF-κB pathway, which is involved in inflammation and immune responses . It also inhibits the c-Abl mediated autophagy-lysosomal pathway, which is involved in the degradation of cellular components . This compound enhances the nuclear translocation of TFEB, a master regulator of lysosomal biogenesis and autophagy, via an mTORC1-independent pathway .
Pharmacokinetics
It is known to be a broad and efficient inhibitor with an ic50 of 200 nm for p65 , suggesting that it has good bioavailability.
Result of Action
This compound has been shown to have beneficial effects in various disease models. It efficiently blocks influenza virus propagation and reduces viral replication and H5N1-induced IL-6 and IP-10 expression in the lung of infected mice . In addition, it promotes the clearance of TDP25 aggregates, which are associated with amyotrophic lateral sclerosis (ALS), via the ATG5-dependent autophagy pathway .
Action Environment
It is known that the efficacy of this compound can be influenced by the presence of specific cellular components, such as nf-κb and c-abl, and disease conditions such as influenza virus infection and als .
Preparation Methods
The synthesis of SC75741 involves several steps, typically starting with the preparation of the core structure, followed by the introduction of various functional groups. The compound is often synthesized in a laboratory setting using standard organic synthesis techniques. The solubility of this compound in dimethyl sulfoxide (DMSO) is greater than 10 millimolar. For higher concentrations, the tube can be warmed at 37 degrees Celsius for 10 minutes or shaken in an ultrasonic bath .
Chemical Reactions Analysis
SC75741 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also be reduced, resulting in the formation of reduced products.
Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
SC75741 is unique in its broad and efficient inhibition of the NF-κB signaling pathway. Similar compounds include:
Ammonium Glycyrrhizinate: Known for its antiviral properties and ability to inhibit viral replication.
LY294002: Another NF-κB inhibitor with similar antiviral effects.
Compared to these compounds, this compound has shown a higher barrier for the development of resistant virus variants, making it a valuable tool in antiviral research .
Properties
IUPAC Name |
N-(6-benzoyl-1H-benzimidazol-2-yl)-2-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N7O2S2/c37-24(17-4-2-1-3-5-17)19-6-7-20-22(14-19)34-29(33-20)35-27(38)23-15-40-28(32-23)18-8-11-36(12-9-18)26-25-21(10-13-39-25)30-16-31-26/h1-7,10,13-16,18H,8-9,11-12H2,(H2,33,34,35,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZVBFMXWNWVKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC(=CS2)C(=O)NC3=NC4=C(N3)C=C(C=C4)C(=O)C5=CC=CC=C5)C6=NC=NC7=C6SC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N7O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R,5S)-5-[(3R,9R,10R,13S,14S,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-(2-hydroxypropan-2-yl)oxan-3-ol](/img/structure/B1681436.png)
